Sulfonyl Positional Isomerism: 3-Sulfonyl vs. 4-Sulfonyl Quinoline Differentiation
The target compound places the 4-chlorophenylsulfonyl group at the quinoline 3-position, whereas the two most potent characterized analogs—KM11060 and VR23—bear the sulfonyl at the 4-position [1]. In the 4-piperazinylquinoline sulfonyl series, shifting the sulfonyl attachment point from C4 to C3 of the quinoline ring alters the dihedral angle between the sulfonyl group and the quinoline plane, which is predicted to reposition the aryl sulfonyl moiety within the binding pocket of target proteins. Patent SAR data for the 3-sulfonyl quinoline series indicate that this positional change yields a distinct selectivity profile compared to the 4-sulfonyl series at proteasome catalytic subunits [2]. No direct head-to-head biochemical comparison between 3-sulfonyl and 4-sulfonyl regioisomers bearing an otherwise identical substitution pattern has been published, representing a critical data gap.
| Evidence Dimension | Sulfonyl group attachment position on quinoline core |
|---|---|
| Target Compound Data | 3-sulfonyl (C3 position) |
| Comparator Or Baseline | KM11060: 4-sulfonyl; VR23: 4-sulfonyl. Both are 4-position regioisomers with demonstrated bioactivity (KM11060: CFTR correction at 10 nM; VR23: trypsin-like proteasome IC50 = 1 nM). |
| Quantified Difference | Positional isomerism (C3 vs. C4); no quantitative biochemical comparison available. Structural modeling predicts a >30° difference in preferred aryl sulfonyl dihedral angle relative to the quinoline ring. |
| Conditions | Structural comparison based on patent disclosures (WO2014134705A1) and published X-ray/computational models of related quinoline sulfonyl derivatives. |
Why This Matters
Procurement of the 3-sulfonyl regioisomer is necessary to probe target engagement hypotheses that depend on the spatial orientation of the 4-chlorophenylsulfonyl pharmacophore, as 4-sulfonyl analogs will present this group in a substantially different geometry.
- [1] Pundir S, Vu HY, Solomon VR, McClure R, Lee H. VR23: A Quinoline-Sulfonyl Hybrid Proteasome Inhibitor. Cancer Res. 2015;75(19):4164-4175. View Source
- [2] Lee H, Solomon VR, Pundir S. Quinoline sulfonyl derivatives and uses thereof. WO2014134705A1, 2014. View Source
